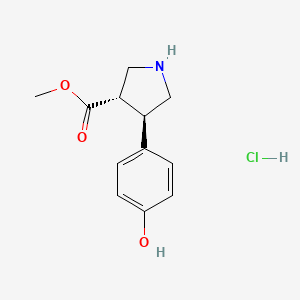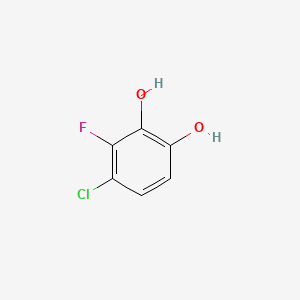
4-Chloro-3-fluorobenzene-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-3-fluorobenzene-1,2-diol is an organic compound with the molecular formula C6H4ClFO2 It is a derivative of benzene, where the benzene ring is substituted with chlorine, fluorine, and two hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-fluorobenzene-1,2-diol typically involves the halogenation of catechol (benzene-1,2-diol) followed by selective fluorination and chlorination. One common method is the electrophilic aromatic substitution reaction, where catechol is treated with chlorine and fluorine sources under controlled conditions to achieve the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve multi-step processes starting from readily available precursors such as catechol. The process includes halogenation reactions, purification steps, and quality control to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions
4-Chloro-3-fluorobenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the halogen substituents.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 4-chloro-3-fluoro-1,2-benzoquinone.
Reduction: Formation of benzene-1,2-diol with the removal of halogen atoms.
Substitution: Formation of various substituted benzene derivatives depending on the reagents used.
科学研究应用
4-Chloro-3-fluorobenzene-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 4-Chloro-3-fluorobenzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the halogen atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity . The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects .
相似化合物的比较
Similar Compounds
1-Chloro-4-fluorobenzene: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.
3-Fluorocatechol: Similar structure but lacks the chlorine atom, affecting its chemical properties and reactivity.
2-Fluoro-1,4-benzenediol: Different substitution pattern, leading to different reactivity and applications
Uniqueness
4-Chloro-3-fluorobenzene-1,2-diol is unique due to the presence of both chlorine and fluorine atoms along with hydroxyl groups on the benzene ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in research and industry .
属性
分子式 |
C6H4ClFO2 |
|---|---|
分子量 |
162.54 g/mol |
IUPAC 名称 |
4-chloro-3-fluorobenzene-1,2-diol |
InChI |
InChI=1S/C6H4ClFO2/c7-3-1-2-4(9)6(10)5(3)8/h1-2,9-10H |
InChI 键 |
VDBJGTZFLZEBRZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1O)O)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


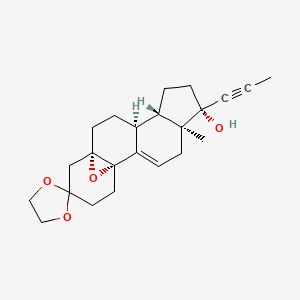
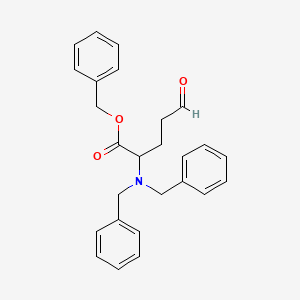
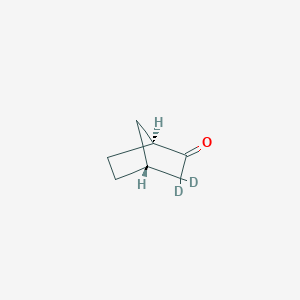
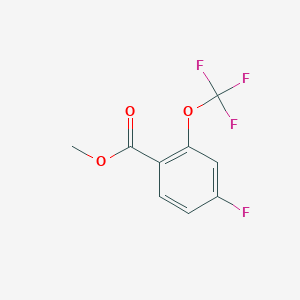
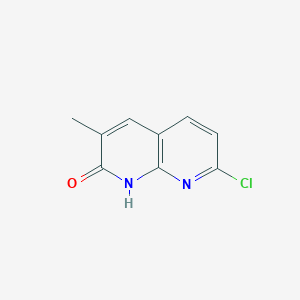
![tert-butyl 2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)-2-oxoethylidene]amino]oxy-3,3,3-trideuterio-2-(trideuteriomethyl)propanoate](/img/structure/B15292808.png)
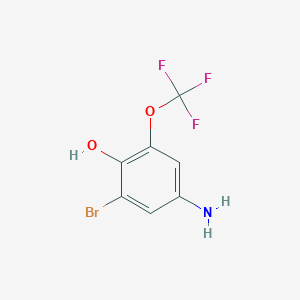
![2-[(2-Azidoacetyl)amino]-2-deoxy-beta-D-mannopyranose](/img/structure/B15292813.png)

![S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-proline](/img/structure/B15292819.png)
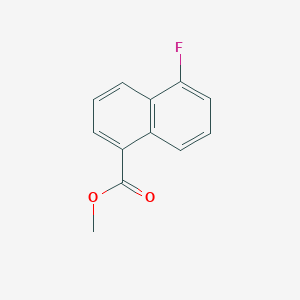
![2-methyl-6-[1-[(1R,2R)-2-methylcyclopropyl]tetrazol-5-yl]aniline](/img/structure/B15292831.png)
![(2R,4R)-Ethyl 5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate (hydrochloride)](/img/structure/B15292835.png)
